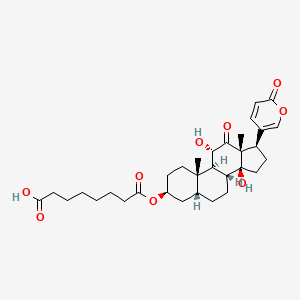

Arenobufagin 3-hemisuberate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity

Arenobufagin 3-hemisuberate has been extensively studied for its antitumor properties. Research has shown that it can effectively inhibit the proliferation of various cancer cells, including hepatocellular carcinoma, pancreatic cancer, and prostate cancer, among others. These effects are often achieved through mechanisms such as apoptosis induction, autophagy promotion, and cell cycle arrest. For example, in the case of hepatocellular carcinoma, arenobufagin was found to induce apoptosis via the mitochondrial pathways, also causing cell cycle arrest at the G2/M phase and triggering DNA damage responses (Zhang et al., 2013), (Chen et al., 2016).

Impact on Cellular Pathways

Arenobufagin's impact on various cellular pathways is also a significant area of research. Studies have shown that it can inhibit key signaling pathways such as the phosphatidylinositol 3-kinase/Protein Kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which plays a crucial role in cell growth and survival. This inhibition is linked to its antitumor effects in various cancer types (Wei et al., 2020).

Effects on Angiogenesis

Arenobufagin has been studied for its effects on angiogenesis, the process of new blood vessel formation, which is crucial in tumor growth and metastasis. It has been found to inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis, which could contribute to its anticancer properties (Li et al., 2012).

Drug Delivery and Solubility Enhancement

The development of polymeric nanomicelle systems to enhance the solubility of arenobufagin for effective intravenous delivery is a significant advancement. This approach addresses the challenge of poor aqueous solubility, which limits its pharmacological studies and clinical application (Yuan et al., 2017).

DNA Interaction

Studies have also investigated the interaction of arenobufagin with DNA, revealing that it can intercalate with DNA, leading to cell cycle arrest. This interaction plays a role in its antineoplastic activity (Deng et al., 2015).

Synthesis and Derivatives

Research into the synthesis of arenobufagin derivatives, aiming to enhance its antitumor activity while reducing cardiotoxicity, is also a crucial area of study. This includes the development of novel compounds like 3,11-bispeptide ester arenobufagin derivatives, which have shown potential for improved safety and efficacy in antitumor applications (Tang et al., 2023).

Mechanisms of Antineoplastic Activity

Arenobufagin's antineoplastic mechanisms include inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis and the adhesion, migration, and invasion of tumor cells. These actions are achieved through various pathways, including the PI3K/Akt/mTOR pathway and direct interaction with DNA, among others (Lv, 2018), (Ye Wen-cai, 2011).

Safety and Hazards

Propriétés

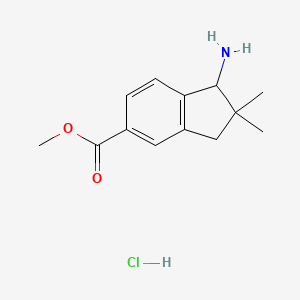

IUPAC Name |

8-[[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)/t20-,21+,22-,23-,27-,28+,30+,31+,32+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCCSNYEMCXNRM-QCTKBPTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine dihydrochloride](/img/structure/B2754124.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)

![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2754130.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2754137.png)